molecular formula C34H52N2O2S2 B12781824 2,2'-Dithiobis(N-Decylbenzamide) CAS No. 63956-26-3

2,2'-Dithiobis(N-Decylbenzamide)

Cat. No.: B12781824
CAS No.: 63956-26-3
M. Wt: 584.9 g/mol
InChI Key: PBBMUBRYBYZLDF-UHFFFAOYSA-N
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Description

2,2’-Dithiobis(N-Decylbenzamide) is a chemical compound characterized by the presence of two benzamide groups connected by a disulfide bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Dithiobis(N-Decylbenzamide) typically involves the reaction of decylbenzamide with a disulfide-forming reagent. One common method is the oxidation of thiol precursors in the presence of an oxidizing agent such as hydrogen peroxide or iodine. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol under controlled temperature conditions.

Industrial Production Methods

Industrial production of 2,2’-Dithiobis(N-Decylbenzamide) may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,2’-Dithiobis(N-Decylbenzamide) undergoes various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: The benzamide groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, iodine, and other oxidizing agents.

    Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted benzamides.

Scientific Research Applications

2,2’-Dithiobis(N-Decylbenzamide) has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of disulfide bond formation and reduction in proteins.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2’-Dithiobis(N-Decylbenzamide) involves the formation and cleavage of disulfide bonds. This compound can interact with thiol groups in proteins and other biomolecules, leading to the formation of mixed disulfides. The molecular targets and pathways involved include thiol-disulfide exchange reactions, which play a crucial role in redox regulation and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Dithiobis(N-Methylbenzamide): Similar structure but with methyl groups instead of decyl groups.

    2,2’-Dithiobis(Benzamide): Lacks the alkyl substituents on the benzamide groups.

    2,2’-Dithiobis(N,N-Dimethylbenzamide): Contains dimethyl groups on the benzamide nitrogen atoms.

Uniqueness

2,2’-Dithiobis(N-Decylbenzamide) is unique due to its long alkyl chains, which impart distinct hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as in the formation of micelles and other self-assembled structures.

Properties

CAS No.

63956-26-3

Molecular Formula

C34H52N2O2S2

Molecular Weight

584.9 g/mol

IUPAC Name

N-decyl-2-[[2-(decylcarbamoyl)phenyl]disulfanyl]benzamide

InChI

InChI=1S/C34H52N2O2S2/c1-3-5-7-9-11-13-15-21-27-35-33(37)29-23-17-19-25-31(29)39-40-32-26-20-18-24-30(32)34(38)36-28-22-16-14-12-10-8-6-4-2/h17-20,23-26H,3-16,21-22,27-28H2,1-2H3,(H,35,37)(H,36,38)

InChI Key

PBBMUBRYBYZLDF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCNC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)NCCCCCCCCCC

Origin of Product

United States

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